molecular formula C9H21NO2 B018309 4,4-Diethoxy-N-methylbutan-1-amine CAS No. 114094-45-0

4,4-Diethoxy-N-methylbutan-1-amine

Cat. No. B018309
CAS RN: 114094-45-0
M. Wt: 175.27 g/mol
InChI Key: PUDDNHSIGUYGOH-UHFFFAOYSA-N
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Description

4,4-Diethoxy-N-methylbutan-1-amine is a chemical compound used for research and development . It is also known as 1-(N,N-Dimethylamino)-4,4-diethoxybutane, 4,4-Diethoxy-N,N-dimethylbutanamine, 4,4-Diethoxy-N,N-dimethylbutylamine, 4-Dimethylaminobutanal diethyl acetal, and N,N-Dimethyl-4-aminobutanal diethyl acetal .


Synthesis Analysis

The synthesis of 4,4-Diethoxy-N-methylbutan-1-amine involves several steps. The reaction of 1-bromo-3-chloro propane and dimethylamine solution with PEG as a phase transfer catalyst yields 3-dimethylamino-1-chloro propane. This compound then reacts with magnesium to produce a Grignard reagent. The final product, 4-Dimethylaminobutyraldehyde diethyl acetal, is obtained by the reaction of the Grignard reagent and triethyl orthoformate .


Molecular Structure Analysis

The molecular formula of 4,4-Diethoxy-N-methylbutan-1-amine is C9H21NO2 . Its molecular weight is 175.26900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Diethoxy-N-methylbutan-1-amine include a density of 0.844 g/mL at 25 °C (lit.) , a refractive index of n20/D 1.421 (lit.) , and a boiling point of 194-195°C . The compound is a light yellow liquid .

Scientific Research Applications

Organic Synthesis

The compound “4,4-Diethoxy-N-methylbutan-1-amine” is used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.

Pharmaceutical Intermediates

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.

Production of Sumatriptan

Sumatriptan is a medication used for the treatment of migraine and cluster headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is an intermediate in the synthesis of Sumatriptan .

Production of Rizatriptan

Rizatriptan is a medication used for the treatment of acute migraine attacks. Synthesis of Rizatriptan also involves the use of “4,4-Diethoxy-N-methylbutan-1-amine” as an intermediate .

Production of Almotriptan

Almotriptan is a triptan drug for the treatment of migraine headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is used as an intermediate in its synthesis .

Production of Zolmitriptan

Zolmitriptan is a selective serotonin receptor agonist of the 1B and 1D subtypes. It is a triptan, used in the acute treatment of migraine attacks with or without aura and cluster headaches. “4,4-Diethoxy-N-methylbutan-1-amine” is an intermediate in the synthesis of Zolmitriptan .

Safety and Hazards

4,4-Diethoxy-N-methylbutan-1-amine is classified as a serious eye damage (Category 1), H318 according to Regulation (EC) No 1272/2008 as amended by GB-CLP Regulation, UK SI 2019/720, and UK SI 2020/1567 . The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4,4-diethoxy-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-11-9(12-5-2)7-6-8-10-3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDDNHSIGUYGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553908
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-N-methylbutan-1-amine

CAS RN

114094-45-0
Record name 4,4-Diethoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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